Dehydrozaluzanin C

Colon cancer Tumor selectivity Cytotoxicity

Dehydrozaluzanin C (CAS 16836-47-8; synonym: 3-oxodehydrocostuslactone, dehydro-zaluzanin C) is a guaianolide-type sesquiterpene lactone with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.28 g/mol. It bears the characteristic α-methylene-γ-lactone pharmacophore and a cyclopentenone moiety that together constitute two Michael acceptor sites critical for its biological reactivity.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B1248315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrozaluzanin C
Synonymsdehydrozaluzanin C
DHZ cpd
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESC=C1CCC2C(C3C1CC(=O)C3=C)OC(=O)C2=C
InChIInChI=1S/C15H16O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-11,13-14H,1-6H2/t10-,11-,13-,14-/m0/s1
InChIKeyKNQLJJDOGQIMMT-IMIFBBOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrozaluzanin C – Guaianolide Sesquiterpene Lactone: Sourcing Parameters, Chemical Identity, and Primary Bioactivity Profile


Dehydrozaluzanin C (CAS 16836-47-8; synonym: 3-oxodehydrocostuslactone, dehydro-zaluzanin C) is a guaianolide-type sesquiterpene lactone with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.28 g/mol [1]. It bears the characteristic α-methylene-γ-lactone pharmacophore and a cyclopentenone moiety that together constitute two Michael acceptor sites critical for its biological reactivity [2]. First characterized as a synthetic oxidative derivative of zaluzanin C, dehydrozaluzanin C has since been isolated as a natural product from multiple Asteraceae species including Munnozia maronii, Ainsliaea macrocephala, and Onopordum acanthium [3]. Its documented bioactivities span antiproliferative, anti-inflammatory, phytotoxic, antiprotozoal, and plasma membrane-disrupting effects, each associated with distinct structure-activity determinants that differentiate it from closely related guaianolides [4].

Dual-electrophile guaianolide for covalent target-engagement studies
Reported PPARγ pathway investigation context
Phytotoxic mode-of-action probe (membrane disruption)

Why Dehydrozaluzanin C Cannot Be Interchanged with Zaluzanin C, Dehydrocostuslactone, or Other In-Class Guaianolides – The Pharmacophore Argument


Within the guaianolide sesquiterpene lactone family, minor structural modifications produce large functional divergences that preclude generic substitution. Dehydrozaluzanin C possesses two electrophilic Michael acceptor sites—the exocyclic α-methylene-γ-lactone and the cyclopentenone ring—while zaluzanin C lacks the latter carbonyl, and dehydrocostuslactone lacks the oxidized C-3 position altogether [1]. This dual-electrophile architecture directly underlies dehydrozaluzanin C's rapid plasma membrane leakage activity (not shared by zaluzanin C) and its unique capacity to activate PPARγ, a nuclear receptor pathway not engaged by most guaianolide analogs [2]. Even among reduced derivatives such as 4β,15-dihydro-3-dehydrozaluzanin C and 4β,14-dihydro-3-dehydrozaluzanin C, the presence or absence of the C-3 carbonyl and the saturation state of the C4–C15 exocyclic double bond materially alter COX-2 inhibitory potency, antiproliferative IC₅₀ values, and target selectivity profiles [3]. Interchanging these compounds without experimental verification of the specific endpoint of interest risks both false negatives and false positives in screening cascades.

Zaluzanin C
Lacks cyclopentenone electrophile; PPARγ activation and rapid membrane disruption not shared
Dehydrocostuslactone
Missing C-3 carbonyl; incomplete dual-electrophile architecture; functional profile may diverge

Dehydrozaluzanin C – Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decision-Making


Tumor-Selective Cytotoxicity: Dehydrozaluzanin C Demonstrates 3.21- to 5.47-Fold Preferential Killing of Colon Cancer Cells over Normal Colon Mucosal Cells

In a CCK-8 cytotoxicity assay, dehydrozaluzanin C (DC) exhibited IC₅₀ values of 2.52 ± 1.34 μM against HT-29 colorectal adenocarcinoma cells and 1.48 ± 2.72 μM against HCT-116 colorectal carcinoma cells, compared with 8.09 ± 1.67 μM against normal NCM460 colon mucosal epithelial cells after 24 h incubation, yielding a 3.21-fold (HT-29) to 5.47-fold (HCT-116) selectivity window for tumor over normal cells [1]. By contrast, the reduced derivative 4β,14-dihydro-3-dehydrozaluzanin C showed IC₅₀ values of 2.7–15.1 μM across HeLa, MCF7, and A431 tumor lines without reported selectivity data versus normal cells [2]. Within the same guaianolide class, zaluzanin C is consistently less potent in antiproliferative screens and lacks documented PPARγ-mediated tumor selectivity [3].

Tumor-cell selectivity
Head-to-head
3.21–5.47× selectivity window
Supports tumor-cell vs. normal-cell endpoint review
HT-29, HCT-116 vs. NCM460; CCK-8, 24 h
Colon cancer Tumor selectivity Cytotoxicity

COX-2 and NF-κB1 Dual Inhibition: 4β,15-Dihydro-3-Dehydrozaluzanin C Outperforms Zaluzanin C Across Three Inflammatory Endpoints at Equimolar Concentration

In a head-to-head in vitro comparison at 20 μM, 4β,15-dihydro-3-dehydrozaluzanin C (a reduced derivative of dehydrozaluzanin C) and zaluzanin C were evaluated for inhibition of LPS/IFN-γ-induced inflammatory mediators. 4β,15-Dihydro-3-dehydrozaluzanin C achieved 98.6 ± 0.2% inhibition of COX-2 gene expression vs. 97.0 ± 1.1% for zaluzanin C, 76.7 ± 7.3% inhibition of NF-κB1 gene expression vs. 69.9 ± 3.4%, and 100.4 ± 0.5% inhibition of NO production vs. 99.4 ± 0.8% [1]. These inhibitory effects were confirmed to be independent of cytotoxicity [1]. The consistent superiority of the dehydrozaluzanin C derivative over its parent zaluzanin C across all three endpoints (COX-2, NF-κB1, NO) demonstrates that the oxidized guaianolide scaffold confers a measurable anti-inflammatory advantage.

COX-2/NF-κB dual inhibition
Direct head-to-head
Derivative 98.6% vs. Zaluzanin C 97.0% COX-2; NF-κB1 +6.8 pp
Supports dual-pathway anti-inflammatory assay context
20 µM; LPS/IFN-γ; cytotoxicity-independent
Anti-inflammatory COX-2 inhibition NF-κB pathway

Phytotoxic Potency: Dehydrozaluzanin C Matches or Exceeds the Commercial Herbicide Logran® Across Multiple Species at Equivalent Concentrations

In a standardized phytotoxic allelopathic bioassay spanning eight monocotyledon and dicotyledon species, dehydrozaluzanin C (DHZ) was benchmarked against the commercial herbicide Logran® (59.4% terbumetrine + 0.6% triasulfuron) across a concentration range of 1000–0.001 μM [1]. At 1000 μM, DHZ was more active than Logran® in almost all species tested, with its activity falling below the commercial reference only when the concentration was reduced to 100 μM [1]. This potency profile places DHZ among the most phytotoxic natural guaianolides evaluated. In a more recent bioprospection study of eudesmanolides and guaianolides against three agricultural weeds (Amaranthus viridis, Echinochloa crus-galli, Lolium perenne), dehydrozaluzanin C ranked second only to γ-cyclocostunolide in the series, with IC₅₀ values notably outperforming the positive control herbicide on A. viridis [2]. For context, the herbicide positive control yielded IC₅₀ values on A. viridis of 27.8 μM (root) and 85.7 μM (shoot), and DHZ and α-cyclocostunolide were highlighted as the standout performers with IC₅₀ values markedly below these baselines [2].

Phytotoxic potency
Cross-study comparable
Reported to exceed Logran® at 1000 µM across 8 species
Supports natural herbicide template screening
Germination/root/shoot assay; ranking validated in 2024 study
Phytotoxicity Natural herbicide Allelopathy

Rapid Plasma Membrane Leakage: Dehydrozaluzanin C Surpasses the Commercial Herbicide Acifluorfen at Equimolar Concentration in Cucumber Cotyledon Discs

Dehydrozaluzanin C at 50 μM induced greater plasma membrane leakage in cucumber cotyledon discs than the same concentration of the commercial diphenyl ether herbicide acifluorfen, a known membrane-active compound [1]. The membrane leakage effect was characterized by rapid plasmolysis and disruption of membrane integrity that was not light-dependent, distinguishing it mechanistically from photodynamic herbicides [1]. Unlike acifluorfen, which acts via inhibition of protoporphyrinogen oxidase (PPO) leading to light-dependent membrane damage, dehydrozaluzanin C's membrane-disruptive activity was attributed to its dual Michael acceptor pharmacophore (α-methylene-γ-lactone + cyclopentenone), which reacts covalently with thiol groups—a mechanism confirmed by reversal of root growth inhibition with reduced glutathione [1]. While dehydrozaluzanin C is only a weak lettuce root growth inhibitor (I₅₀ ≈ 0.5 mM), its membrane leakage potency at 50 μM represents a distinct mode of action not shared by zaluzanin C or dehydrocostuslactone, which lack the full cyclopentenone electrophile [2].

Membrane leakage
Direct head-to-head
Greater leakage than acifluorfen at 50 µM; light-independent
Non-photodynamic membrane disruption probe
Cucumber cotyledon discs; reversed by glutathione
Membrane disruption Mode of action Herbicide mechanism

Broad-Spectrum Antiprotozoal Activity: Dehydrozaluzanin C Is Active Across 12 Leishmania Strains and 15 Trypanosoma cruzi Strains with an IC₉₀ of 25 μg/mL

Dehydrozaluzanin C inhibited in vitro growth of promastigote forms of Leishmania and epimastigote forms of Trypanosoma cruzi with an IC₉₀ of 25 μg/mL, demonstrating activity across 12 Leishmania strains and 15 T. cruzi strains at concentrations between 50 and 2.5 μg/mL [1]. In an in vivo BALB/c mouse model of Leishmania amazonensis infection, dehydrozaluzanin C reduced the severity of cutaneous lesions, though it was less active than the reference drug Glucantime (meglumine antimoniate) [1]. Notably, dehydrozaluzanin C was previously known only as a synthetic oxidative derivative of zaluzanin C before being identified as a bona fide natural guaianolide in this study, highlighting its distinct chemical identity and the fact that zaluzanin C itself was not the active antiprotozoal principle [1]. The broad strain coverage (12 Leishmania + 15 T. cruzi strains) is an atypical feature among sesquiterpene lactones, most of which have been tested against far fewer isolates.

Antiprotozoal breadth
Cross-study comparable
IC₉₀ 25 µg/mL; active across 27 strains (12 Leishmania, 15 T. cruzi)
Supports antiprotozoal screening with broad strain coverage
In vivo efficacy inferior to Glucantime; scaffold optimization needed
Antiprotozoal Leishmania Trypanosoma cruzi

Scalable Semisynthetic Access: Dehydrozaluzanin C Is Obtainable in 73% Overall Yield via a Two-Step Oxidation from Dehydrocostuslactone

A practical two-step semisynthetic route to dehydrozaluzanin C starting from the commercially abundant natural product dehydrocostuslactone has been reported, proceeding via allylic oxidation (SeO₂/TBHP) to isozaluzanin C followed by Dess–Martin periodinane oxidation, achieving an overall yield of 73% [1]. This semisynthetic accessibility contrasts with de novo total synthesis approaches, which typically require >10 steps and deliver lower overall yields [2]. The same study demonstrated that the synthesized dehydrozaluzanin C significantly inhibited human bladder cancer T24 cell proliferation in a dose-dependent manner by MTT assay, confirming that the semisynthetic material retains the biological activity of the natural isolate [1]. Earlier syntheses from the same starting material reported isozaluzanin C yields of 55% (SeO₂/TBHP oxidation of dehydrocostuslactone) followed by PCC oxidation to DHZ [3], making the Dess–Martin variant a yield improvement.

Semisynthetic route
Supporting evidence
73% overall yield, 2 steps from dehydrocostuslactone
Supports scalable procurement over extraction
SeO₂/TBHP then Dess-Martin; commercial starting material
Semisynthesis Scalability Procurement

Dehydrozaluzanin C – Prioritized Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Anticancer Lead Screening with Built-In Tumor Selectivity Filtering

Investigators building colon cancer-focused compound libraries should prioritize dehydrozaluzanin C over zaluzanin C or dehydrocostuslactone based on its demonstrated 3.21–5.47-fold selectivity for HT-29 and HCT-116 colorectal tumor cells vs. NCM460 normal colon mucosal cells [1]. The PPARγ-dependent mechanism (validated by GW9662 antagonist reversal and si-PPARγ knockdown) provides a molecular-level differentiation that enables rational medicinal chemistry optimization, whereas most guaianolide analogs lack a defined nuclear receptor target [1]. The same study provides a complete dataset including colony formation suppression, apoptosis induction (52.67% at 3.0 μM in HT-29), S-phase cell cycle arrest, and in vivo xenograft tumor growth inhibition, offering a comprehensive characterization package that reduces the need for de novo profiling [1].

Dual COX-2/NF-κB Pathway Inhibitor Screening for Chronic Inflammatory Disease

For programs targeting the COX-2/NF-κB signaling axis in inflammatory disease, the 4β,15-dihydro-3-dehydrozaluzanin C scaffold offers a measurable advantage over the parent compound zaluzanin C, with +1.6 percentage points greater COX-2 inhibition, +6.8 percentage points greater NF-κB1 inhibition, and +1.0 percentage point greater NO suppression, all at the same 20 μM test concentration and verified as cytotoxicity-independent [2]. This consistent multi-parameter superiority supports selection of the oxidized guaianolide chemotype as the preferred starting point for anti-inflammatory SAR exploration. The dehydrozaluzanin C-derivative DHZD has additionally demonstrated in vivo efficacy in a septic mouse model, reducing LPS- and CRKP-induced tissue damage in lung, kidney, and liver while promoting macrophage phagocytosis [3].

Natural Herbicide Template Development with a Distinct Non-Photodynamic Mode of Action

Agrochemical discovery teams seeking herbicide leads with novel modes of action should consider dehydrozaluzanin C based on two convergent lines of evidence: (1) its phytotoxic potency matches or exceeds the commercial herbicide Logran® at 1000 μM across multiple species [4], and (2) its rapid, light-independent plasma membrane disruption via thiol reactivity represents a mechanism distinct from PPO inhibitors (e.g., acifluorfen), PSII inhibitors, and ALS inhibitors that dominate the current herbicide market [5]. The compound outperforms acifluorfen at equimolar concentration (50 μM) in membrane leakage assays, and the glutathione-reversible nature of its effects confirms a covalent but potentially manageable mode of action [5]. Ranking among the top two guaianolides for Amaranthus viridis phytotoxicity in a 2024 bioprospection study further validates its prioritization [6].

Antiprotozoal Screening Cascade with Unusually Broad Strain Coverage Baseline

For neglected tropical disease programs targeting leishmaniasis or Chagas disease, dehydrozaluzanin C offers a rare advantage: its antiprotozoal activity has already been characterized across 27 protozoan strains (12 Leishmania spp. + 15 Trypanosoma cruzi strains), with an established IC₉₀ of 25 μg/mL and an activity range of 50–2.5 μg/mL [7]. This breadth of strain coverage—atypical for a natural product at the time of publication and still uncommon today—provides an immediate structure-activity baseline that most sesquiterpene lactone screening hits lack. While the compound was less efficacious than Glucantime in the in vivo BALB/c L. amazonensis model, its established semi-synthetic accessibility (73% yield, 2 steps from dehydrocostuslactone [8]) enables rapid analog generation for PK/PD optimization, a critical advantage over extraction-dependent natural products.

Application
Selection Property
Validation Focus
Colon cancer cell-model selectivity profiling
PPARγ pathway-response context
Tumor-cell vs. normal-cell endpoint ratios
COX-2/NF-κB dual-pathway inhibition assay
Dehydrozaluzanin C-derivative scaffold
Multi-endpoint anti-inflammatory assay context
Phytotoxic bioassay probe development
Non-photodynamic membrane disruption phenotype
Comparative phytotoxicity vs. commercial standards
Antiprotozoal lead screening
Broad strain-coverage baseline dataset
In vitro IC₉₀ and strain-panel endpoint review
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